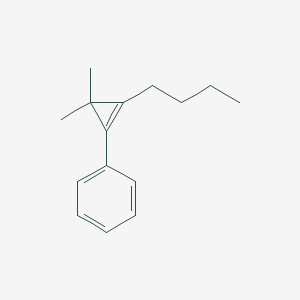
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropene ring The cyclopropene ring is further substituted with butyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropene precursor under conditions that promote the formation of the cyclopropene ring. This can be achieved using reagents such as diazo compounds in the presence of a catalyst like rhodium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the cyclopropene ring.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst can introduce alkyl or acyl groups onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the butyl and dimethyl substitutions.
(2-Butylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the dimethyl substitutions.
(3,3-Dimethylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the butyl substitution.
Uniqueness
(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is unique due to the presence of both butyl and dimethyl groups on the cyclopropene ring, which can influence its chemical reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct physical and chemical properties compared to similar compounds.
Properties
CAS No. |
109900-82-5 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(2-butyl-3,3-dimethylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C15H20/c1-4-5-11-13-14(15(13,2)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
HOFQOIXLXFLSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}benzamide](/img/structure/B14324963.png)
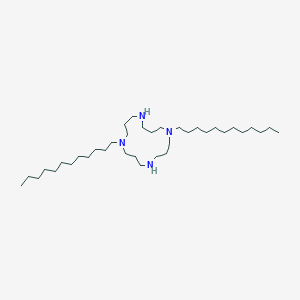




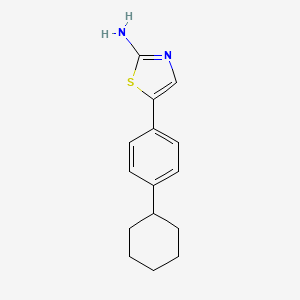
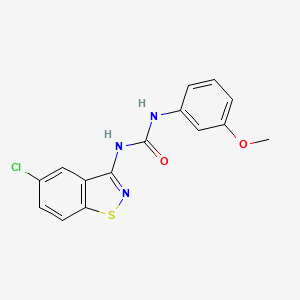
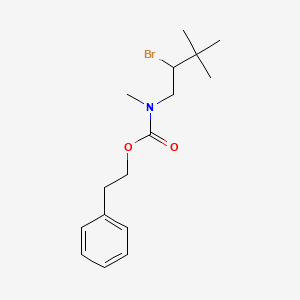
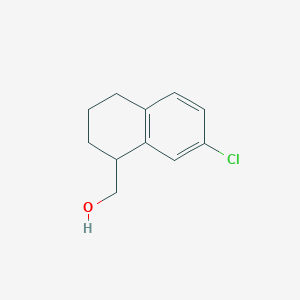

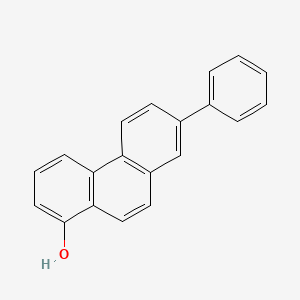

![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
